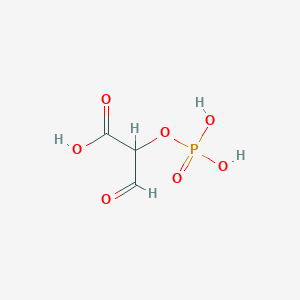
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine, also known as "NFPS," is a chemical compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is responsible for regulating the concentration of glutamate in the synaptic cleft.
Wirkmechanismus
NFPS is a selective antagonist of the glutamate transporter EAAT3. EAAT3 is responsible for regulating the concentration of glutamate in the synaptic cleft. NFPS inhibits the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
NFPS has been shown to increase extracellular glutamate levels, leading to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia. NFPS has no significant effects on other neurotransmitters such as dopamine, serotonin, or norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
NFPS is a selective antagonist of the glutamate transporter EAAT3, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. NFPS has been shown to have no significant effects on other neurotransmitters, making it a useful tool for studying the specific effects of glutamate on neuronal function. However, NFPS has limitations in terms of its selectivity, as it also inhibits the uptake of glutamate by other transporters such as EAAT1 and EAAT2.
Zukünftige Richtungen
NFPS has the potential to be used as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Future research should focus on developing more selective EAAT3 antagonists with fewer off-target effects. Additionally, research should focus on the development of novel drug delivery systems to improve the efficacy and safety of EAAT3 antagonists. Finally, more research is needed to understand the role of glutamate transporters in neurological disorders and to identify new targets for drug development.
Synthesemethoden
NFPS can be synthesized using a three-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 1-naphthalenesulfonyl chloride to produce 1-(4-fluorophenyl)-1-naphthalenesulfonamide. The final step involves the reaction of 1-(4-fluorophenyl)-1-naphthalenesulfonamide with piperazine to produce NFPS.
Wissenschaftliche Forschungsanwendungen
NFPS has been used extensively in neuroscience research to study the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. NFPS has been shown to inhibit the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine |
|---|---|
Molekularformel |
C20H19FN2O2S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI-Schlüssel |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)









![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
